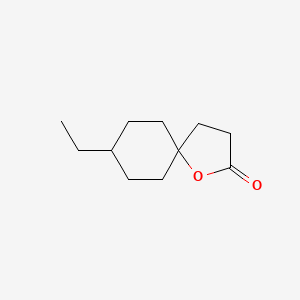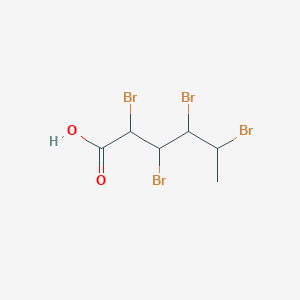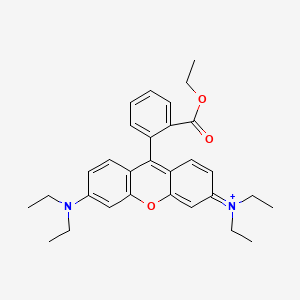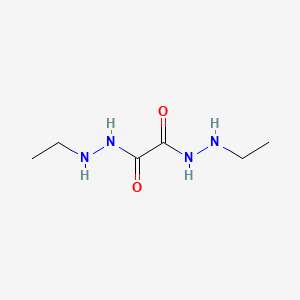
Oxalic acid, bis(2-ethylhydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid, bis(2-ethylhydrazide) is a derivative of oxalic acid, which is an organic compound with the formula C₂H₂O₄ This compound is characterized by the presence of two ethylhydrazide groups attached to the oxalic acid core It is a white crystalline solid that is soluble in water and various organic solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid, bis(2-ethylhydrazide) typically involves the reaction of oxalic acid with 2-ethylhydrazine. The reaction is carried out in an aqueous or organic solvent medium, often under reflux conditions to ensure complete reaction. The general reaction can be represented as: [ \text{C}_2\text{H}_2\text{O}_4 + 2 \text{C}_2\text{H}_8\text{N}_2 \rightarrow \text{C}6\text{H}{14}\text{N}_4\text{O}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of oxalic acid, bis(2-ethylhydrazide) may involve continuous flow processes where oxalic acid and 2-ethylhydrazine are mixed in a controlled environment. The reaction mixture is then subjected to purification steps such as crystallization or distillation to obtain the pure compound.
Types of Reactions:
Oxidation: Oxalic acid, bis(2-ethylhydrazide) can undergo oxidation reactions, often resulting in the formation of oxalic acid and other by-products.
Reduction: The compound can be reduced under specific conditions, leading to the formation of hydrazine derivatives.
Substitution: It can participate in substitution reactions where the ethylhydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Oxalic acid, nitrogen oxides.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted hydrazides.
Aplicaciones Científicas De Investigación
Oxalic acid, bis(2-ethylhydrazide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism of action of oxalic acid, bis(2-ethylhydrazide) involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The ethylhydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Oxalic Acid, Bis(2-methylhydrazide): Similar structure but with methyl groups instead of ethyl groups.
Oxalic Acid, Bis(2-phenylhydrazide): Contains phenyl groups, leading to different chemical properties.
Oxalic Acid, Bis(2-nitrohydrazide): Contains nitro groups, making it more reactive in certain conditions.
Uniqueness: Oxalic acid, bis(2-ethylhydrazide) is unique due to the presence of ethyl groups, which influence its solubility, reactivity, and potential applications. The ethyl groups provide a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
35532-19-5 |
|---|---|
Fórmula molecular |
C6H14N4O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-N',2-N'-diethylethanedihydrazide |
InChI |
InChI=1S/C6H14N4O2/c1-3-7-9-5(11)6(12)10-8-4-2/h7-8H,3-4H2,1-2H3,(H,9,11)(H,10,12) |
Clave InChI |
VMVNTBWTFQFSGG-UHFFFAOYSA-N |
SMILES canónico |
CCNNC(=O)C(=O)NNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


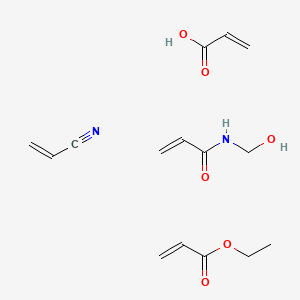


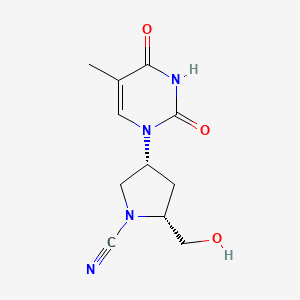
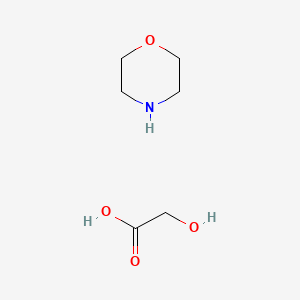
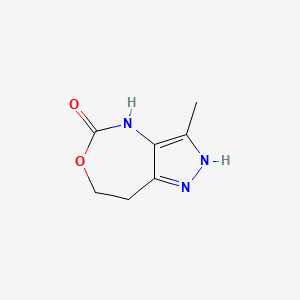
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)

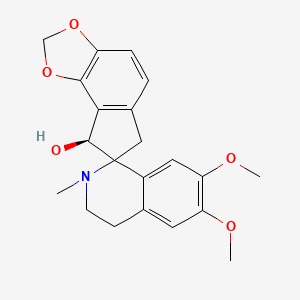
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
